molecular formula C15H8O4 B1619063 9,10-Dioxo-9,10-dihydroanthracene-1-carboxylic acid CAS No. 602-69-7

9,10-Dioxo-9,10-dihydroanthracene-1-carboxylic acid

Cat. No. B1619063
CAS RN: 602-69-7
M. Wt: 252.22 g/mol
InChI Key: POPBYCBXVLHSKO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

9,10-Dioxo-9,10-dihydroanthracene-1-carboxylic acid is a chemical compound with the molecular formula C15H8O5 . It is also known by other names such as 1-amino-9,10-dioxo-9,10-dihydroanthracene-2-carboxylic acid and 1-amino-4-hydroxy-9,10-dioxo-9,10-dihydroanthracene-2-carboxylic acid . Here are some key points about this compound:



  • Chemical Structure : The compound consists of an anthracene core with a carboxylic acid group attached at position 1 and a keto group at positions 9 and 10.

  • Synonyms : It is sometimes referred to as 1-aminoanthraquinone-2-carboxylic acid .



Synthesis Analysis

The synthesis of this compound involves reacting 2-methylbenzoyl chloride (or 2-methylbenzoic acid ) with 1-aminoanthraquinone . The resulting compound is characterized by various spectroscopic methods, including 1H-NMR , 13C-NMR , IR , and GC-MS .



Molecular Structure Analysis

The molecular formula of 9,10-Dioxo-9,10-dihydroanthracene-1-carboxylic acid is C15H8O5 . Its structure includes an anthracene backbone with a carboxylic acid group and a keto group.



Chemical Reactions Analysis

This compound can participate in various chemical reactions, including metal-catalyzed C-H bond functionalization reactions due to its N, O-bidentate directing group.



Physical And Chemical Properties Analysis


  • Melting Point : Approximately 187.5–188.7°C

  • 1H-NMR : Peaks corresponding to aromatic protons

  • 13C-NMR : Signals for carbon atoms in the aromatic ring

  • IR Spectrum : Absorption bands at 3424 , 3198 , 1690 , 1662 , and 1576 cm^-1


Scientific Research Applications

Organic Synthesis

  • Field : Chemistry
  • Application : The compound N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-2-methylbenzamide, which is similar to the one you mentioned, is used in organic synthesis . It’s synthesized by reacting 2-methylbenzoyl chloride (or 2-methylbenzoic acid) with 1-aminoanthraquinone .
  • Method : The compound is characterized by various spectroscopic methods (1H-NMR, 13C-NMR, IR, GC-MS) .
  • Results : The importance of this compound lies in its possession of an N, O-bidentate directing group, potentially suitable for metal-catalyzed C-H bond functionalization reactions .

Bioorthogonal Reactions

  • Field : Biochemistry
  • Application : 9,10-Dioxo-9,10-dihydrophenanthrene-3-carboxylic acid is a photoclick reagent mediated by visible light for bioorthogonal reaction with an electron-rich vinyl ether (VE) functionality .
  • Method : This compound is used for increased spatiotemporal control within biological applications .
  • Results : The analysis of reactivity suggests this photoclick reaction is significant .

Medical Chemistry

  • Field : Medical Chemistry
  • Application : Amino- and diamino-substituted 9,10-anthracenediones are key structures for obtaining various dyes . They are also objects for searching for new biologically active compounds with antibacterial, antifungal, anticancer, antioxidant, antiviral, immunostimulating, and antiprotozoal activity .
  • Method : These compounds are widely used as analytical reagents, color, and metal indicators .
  • Results : Areas of the practical application of these compounds are constantly expanding .

Metal-Organic Complexes

  • Field : Inorganic Chemistry
  • Application : The compound 9,10-dioxo-9,10-dihydroanthracene-1,5-dicarboxylic acid (H2L1) is used as a ligand to construct metal-organic complexes .
  • Method : The compound H2L1, along with 2-phenylquinoline-4-carboxylic acid (HL2), is used to construct three Mn II and Cd II complexes . The chelating ligands phen and pp give rise to a 1D zigzag chain in complexes .
  • Results : These complexes have been successfully constructed and show intense luminescent emissions attributed to the LLCT of corresponding ligand . Antiferromagnetic coupling interaction exists between the binuclear Mn II ions .

Chelation-Assistance

  • Field : Organic Chemistry
  • Application : The compound N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-2-methylbenzamide is used in chelation-assistance .
  • Method : The compound is synthesized from 2-methylbenzoyl chloride and 1-aminoanthraquinone . It possesses an N, O-bidentate directing group, potentially suitable for metal-catalyzed C-H bond functionalization reactions .
  • Results : The compound was synthesized in 94% yield . The importance of this compound lies in its possession of an N, O-bidentate directing group, potentially suitable for metal-catalyzed C-H bond functionalization reactions .

Electron Shuttling Mediator

  • Field : Biochemistry
  • Application : Anthraquinone 2-carboxylic acid (AQ) is used as a novel electron shuttling mediator and attached electron relay for horseradish peroxidase (HRP) .
  • Method : AQ is used in the generation of hydrogen peroxide by aerobic photooxidation of 2-propanol using anthraquinone-2-carboxylic acid and molecular oxygen .
  • Results : This method has been investigated and found to be efficient .

Redox Flow Battery

  • Field : Electrochemistry
  • Application : A highly stable phosphonate-functionalized quinone is introduced as a redox-active material in the negative electrolyte for a redox flow battery operating at near-neutral pH .
  • Method : The design and synthesis of a phosphonate with high solubility at pH 9 and above is described .
  • Results : The use of this compound in a redox flow battery has been investigated .

Safety And Hazards


  • Avoid contact with skin and eyes .

  • Avoid formation of dust and aerosols .

  • Provide appropriate exhaust ventilation in areas where dust is formed.


Future Directions

Research on the applications of this compound in metal-catalyzed reactions and its potential use as a directing group for C-H bond functionalization could be promising.


Please note that this analysis is based on available information, and further research may reveal additional insights. If you have any specific questions or need further details, feel free to ask!


properties

IUPAC Name

9,10-dioxoanthracene-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H8O4/c16-13-8-4-1-2-5-9(8)14(17)12-10(13)6-3-7-11(12)15(18)19/h1-7H,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POPBYCBXVLHSKO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=CC=C3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H8O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20975625
Record name 9,10-Dioxo-9,10-dihydroanthracene-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20975625
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

9,10-Dioxo-9,10-dihydroanthracene-1-carboxylic acid

CAS RN

602-69-7
Record name Anthraquinone-1-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=602-69-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Anthraquinonecarboxylic acid
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2386
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 9,10-Dioxo-9,10-dihydroanthracene-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20975625
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 9,10-dioxo-9,10-dihydroanthracene-1-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

The purified benzanthrone (63.7 g, 0.277 mol) was dissolved in glacial HOAc (1.5 L) (heated to 90°) and stirred with a mechanical stirrer. After cooling to 80°, solid CrO3 (Mallinckrodt, 200 g, 2 mol) was added in 5 g portions over about 4 h. The exothermic reaction maintained the mixture at 80° during this time and CO2 was evolved. After CO2 evolution ceased and the reaction temperature fell, the heating mantle was reapplied and the reaction stirred at 75° for an additional 6 h. The reaction was cooled to RT and stirred overnight. H2O (1.5 L) was then added to the dark-green solution. The reaction was then filtered to give a deep brown solid which was washed with CH3OH (200 mL) until the washings were colorless. The resulting solid was dissolved in hot 2-methoxyethanol (2 L) and filtered through Celite® to remove a black solid residue. The volume of the solution was reduced to 75 mL (some solid formed) and diluted with CH3OH (100 mL to give the product. This material was removed by filtration to give 32.0 g (46%) of golden brown 9,10-dihydro-9,10-dioxo-1-anthracenecarboxylic acid mp 287°-289°, (C, H), (lit. mp 293°-294°, Chemistry of Carbon Compounds IIIb, edited by E. H. Rodd, 1419 (1956), Elsevier, New York).
Quantity
63.7 g
Type
reactant
Reaction Step One
Name
Quantity
1.5 L
Type
solvent
Reaction Step One
[Compound]
Name
CrO3
Quantity
200 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
1.5 L
Type
reactant
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
9,10-Dioxo-9,10-dihydroanthracene-1-carboxylic acid
Reactant of Route 2
Reactant of Route 2
9,10-Dioxo-9,10-dihydroanthracene-1-carboxylic acid
Reactant of Route 3
Reactant of Route 3
9,10-Dioxo-9,10-dihydroanthracene-1-carboxylic acid
Reactant of Route 4
Reactant of Route 4
9,10-Dioxo-9,10-dihydroanthracene-1-carboxylic acid
Reactant of Route 5
9,10-Dioxo-9,10-dihydroanthracene-1-carboxylic acid
Reactant of Route 6
Reactant of Route 6
9,10-Dioxo-9,10-dihydroanthracene-1-carboxylic acid

Citations

For This Compound
3
Citations
R Kitakami, K Inui, Y Nakagawa, Y Sawai… - Bioorganic & Medicinal …, 2021 - Elsevier
Transthyretin is a tetrameric protein which functions as a transporter of thyroxine and retinol-binding protein. Misfolding and amyloid aggregation of transthyretin are known to cause wild…
K Wolkenstein, W Schoefberger… - Journal of natural …, 2009 - ACS Publications
New brominated anthraquinone pigments, proisocrinins A−F (1−6), were isolated from the strikingly scarlet-colored stalked crinoid Proisocrinus ruberrimus, which had been collected in …
Number of citations: 32 0-pubs-acs-org.brum.beds.ac.uk
LR Morgan, K Thangaraj, B LeBlanc… - Journal of medicinal …, 2003 - ACS Publications
4,4‘-Dihydroxybenzophenone-2,4-dinitrophenylhydrazone (A-007) has recently completed a phase I clinical trial in advanced cancer with minimal toxicity, and impressive objective …
Number of citations: 72 0-pubs-acs-org.brum.beds.ac.uk

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.